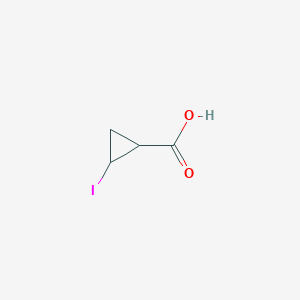

(cis)2-Iodocyclopropanecarboxylic acid

Description

Significance of Cyclopropane (B1198618) Scaffolds in Organic Chemistry

The cyclopropane ring, despite its simple structure, is a significant and recurring motif in a multitude of natural products and pharmacologically active molecules. thieme-connect.de The inclusion of this three-membered ring into molecular frameworks can bestow unique physicochemical characteristics upon the parent molecule. nih.gov In the field of medicinal chemistry, the inherent rigidity and three-dimensionality of the cyclopropane scaffold are increasingly leveraged to enhance the metabolic stability, target binding affinity, and aqueous solubility of drug candidates. nih.govacs.org This strategic incorporation can also lead to a reduction in off-target effects. nih.gov A notable strategy in contemporary drug design involves the replacement of common planar aromatic systems, such as a benzene (B151609) ring, with a cyclopropane moiety to increase the three-dimensional character of a molecule, a feature that has been linked to more favorable outcomes in drug development pipelines. acs.org Furthermore, chiral cyclopropane rings are recognized as key pharmacophores, and the generation of diverse libraries of these building blocks is considered a significant asset in drug discovery and development campaigns. nih.govacs.org

Unique Reactivity Profile of Halogenated Cyclopropanecarboxylic Acids, with a Focus on Iodine

The introduction of a halogen atom onto a cyclopropane ring profoundly influences its chemical reactivity. Among the halogens, the carbon-iodine bond is the longest and weakest, rendering iodinated organic compounds particularly reactive and thus highly versatile as synthetic intermediates. smolecule.com In the specific case of (cis)2-Iodocyclopropanecarboxylic acid, the iodine atom is primed to participate in a wide array of chemical reactions. It can function as an effective leaving group in nucleophilic substitution reactions, which opens up pathways for the introduction of a diverse range of other functional groups. smolecule.com

Moreover, the iodine substituent renders the molecule an excellent substrate for various cross-coupling reactions, including the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for the formation of new carbon-carbon bonds. The reactivity of the iodine atom is also pivotal in its interactions with biological macromolecules such as enzymes and proteins, where it can facilitate the formation of covalent bonds with the target. Recent advances in catalysis have also demonstrated the utility of iodinated nucleophiles in palladium-catalyzed reactions for the construction of densely functionalized cyclopropane structures. acs.org

Stereochemical Considerations in 2-Iodocyclopropanecarboxylic Acids

Stereochemistry is a critical determinant of both the biological activity and the chemical behavior of cyclopropane derivatives. The precise three-dimensional arrangement of substituents on the cyclopropane ring can have a dramatic impact on how a molecule interacts with its environment, particularly with chiral entities like biological receptors and enzymes. For 2-Iodocyclopropanecarboxylic acid, two diastereomeric forms exist: cis and trans. In the cis isomer, the iodine atom and the carboxylic acid group reside on the same face of the three-membered ring. Conversely, in the trans isomer, these groups are positioned on opposite faces.

Overview of Research Directions for this compound

The current research landscape for this compound and its analogues is centered on several key areas of investigation. A predominant focus is its application as a versatile synthetic precursor in the construction of complex organic molecules, most notably those with potential pharmaceutical applications. Scientists are actively exploring its utility as a foundational scaffold for the development of novel therapeutic agents, including new anticancer and cardiovascular drugs.

The distinct reactivity profile of the iodinated cyclopropane ring is being strategically exploited to generate novel chemical entities that possess desirable biological properties. Another significant avenue of research is the development of more efficient and highly stereoselective synthetic pathways to access this compound and its derivatives. rsc.orgwpmucdn.com This includes the innovative use of biocatalysis and the design of novel catalytic systems to precisely control the stereochemical outcome of cyclopropanation reactions. thieme-connect.dewpmucdn.com Furthermore, there is a continuous effort to explore the full spectrum of chemical transformations that this compound can undergo, with the goal of broadening its utility and applicability in the field of organic synthesis. smolecule.com While the majority of current research is concentrated on its role as a synthetic intermediate, future studies may also uncover previously unknown intrinsic biological activities of the compound itself. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅IO₂ | |

| Molecular Weight | 211.99 g/mol | |

| CAS Number | 122676-92-0 | |

| Melting Point | 74°C | |

| Boiling Point (Predicted) | 293.9 ± 33.0°C | |

| Density (Predicted) | 2.30 g/cm³ |

Table 2: Selected Stereoselective Cyclopropanation Methods

| Method | Description | Key Features |

| Chemoenzymatic Synthesis | Utilizes enzymes, or whole-cell systems, to catalyze the cyclopropanation of olefins. nih.govwpmucdn.com | Often provides high diastereo- and enantioselectivity under mild reaction conditions. Engineered enzymes can be used to target specific stereoisomers. acs.orgwpmucdn.com |

| Michael Initiated Ring Closure (MIRC) | Involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular ring-closing substitution reaction. rsc.org | A versatile method for the synthesis of highly functionalized cyclopropanes. Chiral auxiliaries, catalysts, or nucleophiles can be used to induce enantioselectivity. unl.ptrsc.org |

| Directed Cyclopropanation | A functional group on the substrate, typically a hydroxyl group, directs the cyclopropanating reagent to a specific face of the double bond. unl.pt | Allows for predictable control of stereochemistry based on the stereochemistry of the directing group. unl.pt |

| Photocatalytic Cyclopropanation | Uses visible light and a photocatalyst to generate reactive intermediates that lead to cyclopropane formation. nih.gov | Can proceed under mild conditions and offers alternative reaction pathways. Can be used for the synthesis of challenging cis-cyclopropanes. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-iodocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDDIEQQVGNSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 2 Iodocyclopropanecarboxylic Acid and Its Analogues

Classical Approaches to Cyclopropanecarboxylic Acid Derivatization

The foundational synthesis of the cyclopropane (B1198618) ring within a carboxylic acid framework has been established through several classical methods. These approaches, while sometimes lacking the stereocontrol of modern techniques, form the basis for obtaining the parent cyclopropanecarboxylic acid structure.

Hydrolysis of Cyclopropyl (B3062369) Cyanide Routes

A well-established and historically significant method for preparing cyclopropanecarboxylic acid is through the hydrolysis of cyclopropyl cyanide. orgsyn.org This classic procedure, detailed in Organic Syntheses, involves the treatment of γ-chlorobutyronitrile with a strong base, such as sodium hydroxide (B78521), which facilitates an intramolecular cyclization to form cyclopropyl cyanide. orgsyn.orgyoutube.com The reaction is often performed under harsh conditions, sometimes neat with solid sodium hydroxide or in a concentrated aqueous solution under high heat. youtube.com

Table 1: Key Steps in the Hydrolysis Route to Cyclopropanecarboxylic Acid

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Cyclization | γ-Chlorobutyronitrile, Sodium Hydroxide | High heat | Cyclopropyl cyanide |

Alkali-Mediated Cyclization of γ-Chlorobutyrate Derivatives

An alternative classical approach involves the cyclization of γ-chlorobutyrate derivatives using an alkali. orgsyn.org This method is conceptually similar to the cyclopropyl cyanide route, relying on an intramolecular displacement to form the cyclopropane ring. For instance, reacting ethyl γ-chlorobutyrate with a base can induce cyclization. However, this particular method is often cited as being of less practical importance for the preparation of the parent acid compared to the hydrolysis of the cyanide. orgsyn.org

A more common and efficient variation is the malonic ester synthesis. This pathway starts with diethyl malonate, which is deprotonated by a base like sodium ethoxide. The resulting enolate is then reacted with a dihaloalkane, such as 1,2-dibromoethane. youtube.com The process involves two successive alkylation steps, leading to a cyclized diester intermediate. This intermediate is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield cyclopropanecarboxylic acid. youtube.com

Stereoselective Synthesis of 2-Iodocyclopropanecarboxylic Acid

Achieving stereocontrol in the synthesis of substituted cyclopropanes is a significant challenge. For (cis)2-Iodocyclopropanecarboxylic acid, methods must be employed that can control the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the substituents on the cyclopropane ring.

Diastereoselective Cyclopropanation Reactions

Diastereoselective methods are crucial for establishing the cis relationship between the iodine and carboxylic acid groups. One direct approach involves the halogenation of pre-formed cyclopropanecarboxylic acid derivatives. For example, treating ethyl cyclopropanecarboxylate (B1236923) derivatives with sodium iodide in acetic acid can yield the corresponding iodocyclopropanecarboxylate.

More sophisticated methods generate the ring and install the substituents with stereocontrol simultaneously. Tandem reactions, such as the iodosobenzene/tetrabutylammonium iodide-induced oxidative cyclization of Michael adducts derived from 2-cyanoacetamides and α,β-unsaturated malonates, can produce highly functionalized cyclopropanes with excellent diastereoselectivity. nih.gov Another powerful strategy involves the diastereoselective iodocyclopropanation of allylic alcohols. nih.gov In this one-pot method, an allylic alkoxide, generated from an enal via asymmetric alkyl addition, undergoes a subsequent cyclopropanation that is directed by the resident stereocenter, leading to high diastereoselectivity (>20:1 dr). nih.gov

Table 2: Comparison of Diastereoselective Iodocyclopropanation Methods

| Method | Starting Materials | Key Reagents | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Oxidative Cyclization nih.gov | 2-Cyanoacetamides, α,β-Unsaturated malonates | Iodosobenzene, Tetrabutylammonium iodide | Excellent |

Enantioselective Approaches to Chiral 2-Iodocyclopropanecarboxylic Acid

The synthesis of enantioenriched cyclopropanes is a key area of modern organic chemistry. nih.gov For chiral 2-iodocyclopropanecarboxylic acid, enantioselective catalysis provides the most efficient routes.

Strategies often involve the asymmetric cyclopropanation of olefins. For instance, rhodium(II)-catalyzed decomposition of diazoesters in the presence of an olefin is a powerful method for creating enantio- and diastereo-enriched cyclopropanes. nih.govresearchgate.net Similarly, copper-catalyzed cyclopropanation-rearrangement (CP-RA) approaches have been developed for the highly enantioselective synthesis of various chiral heterobicyclic molecules, demonstrating the utility of metal-catalyzed reactions in forming complex cyclopropane-containing structures with high enantiomeric excess (ee). sioc.ac.cn

A groundbreaking strategy for constructing enantioenriched cis-substituted cyclopropanecarboxylic acids and their amine analogues involves the palladium(II)-catalyzed enantioselective activation of a C-H bond on the cyclopropane ring. acs.org This method represents a novel retrosynthetic disconnection for these valuable building blocks. acs.org

The reaction utilizes a chiral Pd(II) catalyst in conjunction with mono-N-protected amino acid (MPAA) ligands to achieve highly enantioselective arylation of cyclopropyl C-H bonds with aryl iodides. nih.govnih.gov This process is significant as it was the first demonstration of an enantioselective C-H arylation proceeding through a Pd(II)/Pd(IV) catalytic cycle. nih.govnih.gov The reaction can achieve excellent yields (up to 99%) and outstanding enantioselectivity (up to 99.5% ee). nih.gov The directing group, such as a triflyl-protected amine or a carboxylic acid, positions the catalyst to selectively activate one of two prochiral C-H bonds, leading to the formation of the cis-arylated product. acs.orgnih.gov This method has been successfully applied to cyclopropylmethylamines and provides a direct route to chiral cis-aryl-cyclopropylmethylamines, which are closely related to the target carboxylic acid. nih.govpitt.edu

Table 3: Performance of Pd(II)-Catalyzed Enantioselective C-H Arylation

| Substrate Type | Ligand | Catalyst System | Key Feature | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Triflyl-protected cyclopropylmethylamines nih.gov | Mono-N-protected amino acid (MPAA) | Pd(OAc)₂, Aryl Iodide | First enantioselective C-H arylation via Pd(II)/Pd(IV) | Up to 99.5% |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including functionalized cyclopropanes. These metal-free catalysts offer advantages in terms of low toxicity, stability, and the ability to promote reactions with high stereoselectivity. nih.govyoutube.com The synthesis of chiral cyclopropanes, including analogues of (cis)-2-Iodocyclopropanecarboxylic acid, often relies on cascade reactions where multiple bonds and stereocenters are formed in a single operation. manac-inc.co.jp

A prominent strategy involves the use of chiral aminocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), to activate substrates towards cyclopropanation. youtube.com These catalysts operate by forming transient enamine or iminium ion intermediates with carbonyl compounds. For instance, an α,β-unsaturated aldehyde can be activated by a chiral secondary amine catalyst, which then undergoes a Michael addition with a nucleophile. A subsequent intramolecular nucleophilic substitution (alkylation) can lead to the formation of the cyclopropane ring. manac-inc.co.jprsc.org

The general mechanism for an organocatalytic cascade Michael-alkylation is as follows:

Enamine Formation: A chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral enamine.

Michael Addition: The enamine attacks a Michael acceptor, such as a bromomalonate derivative.

Intramolecular Alkylation: The resulting intermediate undergoes an intramolecular SN2 reaction, displacing the bromide and forming the cyclopropane ring with high stereocontrol.

Catalyst Regeneration: The catalyst is regenerated via hydrolysis of the iminium ion intermediate.

This approach allows for the construction of highly functionalized cyclopropanes with excellent diastereo- and enantioselectivity. manac-inc.co.jp An electro-organocatalytic cascade has also been reported, where the mild, controlled electrochemical generation of electrophilic iodine species in catalytic amounts promotes an iminium ion-based asymmetric cyclopropane synthesis. This method avoids the use of stoichiometric halogenating reagents, which can deactivate the organocatalyst. rsc.org

Table 1: Examples of Organocatalytic Cyclopropanation Strategies

| Catalyst Type | Reaction | Key Features |

| Chiral Diphenylprolinol TMS Ether | Cascade Michael-Alkylation | Forms two new C-C bonds and two stereocenters in one step; high enantio- and diastereoselectivity. manac-inc.co.jp |

| Proline Derivatives | Iminium Ion-Promoted Cascade | Utilizes electrochemically generated iodine; avoids stoichiometric halogenating agents. rsc.org |

| Diarylprolinol Silyl Ether | Enamine C-H Oxidation/Cyclopropanation | Transforms electron-rich enamines to iminium ions for subsequent cyclopropanation. |

Influence of Reaction Conditions on Stereoisomer Formation

The stereochemical outcome of cyclopropanation reactions—yielding either cis or trans isomers—is highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, solvent, temperature, and the nature of the reactants play a critical role in directing the stereoselectivity of the ring formation. acs.orgnih.gov

Catalyst Control: The catalyst is arguably the most influential factor. In metal-catalyzed cyclopropanations, the ligand coordinated to the metal center dictates the facial selectivity of the carbene or carbenoid addition. For example, in rhodium-catalyzed reactions for synthesizing aminocyclopropanes, the choice of ligand can strongly favor the formation of the trans isomer. nih.gov Conversely, specific chiral ligands have been designed to favor the cis product. Similarly, in iron-catalyzed cyclopropanations, the porphyrin ligand is crucial for achieving high stereocontrol. nih.gov In some copper-catalyzed systems, varying the ligand from a phosphine-based one to a bisoxazoline-based one can invert the geometric selectivity of the product. acs.org

Substrate and Reagent Control: The structure of the substrate itself can direct the stereochemical course of the reaction. In the cyclopropanation of allylic alcohols (the Simmons-Smith reaction and its variants), the hydroxyl group can coordinate to the zinc carbenoid reagent, directing the addition to the same face of the double bond and typically leading to a syn relationship between the alcohol and the newly formed cyclopropane ring. nih.govacs.org The stereochemistry of the resulting halocyclopropane (i.e., cis or trans iodide relative to the carbinol) can be influenced by subtle interactions in the transition state. nih.gov

Solvent and Additives: The solvent can influence reaction rates and selectivities by affecting the solubility of reagents and stabilizing transition states. In some cases, additives are critical. For instance, in certain catalytic, enantioselective cyclopropanations of allylic alcohols, the in-situ generation of zinc iodide from diethylzinc (B1219324) and iodine was found to be essential for achieving high reaction rates and selectivity. acs.org In formal nucleophilic substitutions on bromocyclopropanes, which proceed via a cyclopropene (B1174273) intermediate, the choice of base and solvent (e.g., t-BuOK in THF) is crucial for achieving high diastereoselectivity in the subsequent nucleophile addition. researchgate.net

Table 2: Influence of Conditions on Cyclopropane Stereochemistry

| Factor | Condition | Typical Outcome | Reference |

| Catalyst/Ligand | Rhodium(II) / Chiral Diene | Enantioselective C-C bond formation | acs.org |

| Iron(III) / Chiral Porphyrin | High diastereo- and enantioselectivity | nih.gov | |

| Substrate Group | Allylic Alcohol | Hydroxyl-directed syn-cyclopropanation | nih.govacs.org |

| Reagents | Et₂Zn / CH₂I₂ / Chiral Promoter | Enantioselective cyclopropanation | acs.org |

| Solvent/Base | THF / t-BuOK | Diastereoselective formal substitution | researchgate.net |

Advanced Synthetic Strategies

Functionalization of Pre-existing Cyclopropane Rings

Introducing an iodine atom directly onto an existing cyclopropane ring, particularly at a C-H bond, represents an efficient synthetic step. Such transformations often proceed via radical-based mechanisms. The high strain of the cyclopropane ring makes its C-H bonds somewhat activated compared to acyclic alkanes. pressbooks.pub

One modern approach involves radical C-H iodination using specialized N-iodoamide reagents under light irradiation. A notable reagent, N-iodo-N,N',N'-tris(p-methoxyphenyl)methanetriamine, has been shown to effectively iodinate various alkanes, including cyclic ones. acs.org This method operates via a radical chain mechanism where an N-centered amidyl radical, generated by light, acts as the hydrogen atom transfer (HAT) agent. This process constitutes an iodine-version of the classic Wohl-Ziegler reaction and can be applied to benzylic and aliphatic C-H bonds. acs.org

The general pathway for such a radical iodination is:

Initiation: The N-I bond of the N-iodoamide is homolytically cleaved by light to generate an N-amidyl radical.

Propagation: The N-amidyl radical abstracts a hydrogen atom from the cyclopropane ring, forming a cyclopropyl radical.

Propagation: The cyclopropyl radical reacts with another molecule of the N-iodoamide to yield the iodocyclopropane (B100568) product and regenerate the N-amidyl radical, continuing the chain.

Computational and experimental studies suggest that C-H bonds alpha to a cyclopropyl group can be selectively activated due to hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbital of the C-H bond. acs.org While direct iodination of cyclopropanecarboxylic acid itself is challenging, the reaction can be performed on a suitable derivative where the carboxylic acid group is masked or is tolerant to the radical conditions.

A common and practical method for synthesizing iodocyclopropanes is through the transformation of other, more readily available, halogenated cyclopropanes, such as chloro- or bromocyclopropanes. This is typically achieved via a Finkelstein reaction , a classic SN2 nucleophilic substitution. manac-inc.co.jpbyjus.comorganic-chemistry.org

The reaction involves treating a cyclopropyl chloride or bromide with an excess of an alkali metal iodide, most commonly sodium iodide (NaI) or potassium iodide (KI). Acetone is a frequently used solvent because sodium iodide is soluble in it, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not. byjus.comyoutube.com The precipitation of the less soluble sodium halide shifts the reaction equilibrium towards the formation of the desired iodocyclopropane, according to Le Châtelier's principle. taylorandfrancis.com

R-Cl/Br (on cyclopropane) + NaI (in acetone) → R-I (on cyclopropane) + NaCl/NaBr (precipitate)

This reaction proceeds with an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism. byjus.com Therefore, if a stereochemically pure bromocyclopropane (B120050) is used, the corresponding iodocyclopropane with the opposite configuration will be formed. This method is highly effective for primary and secondary halides. While cyclopropyl halides are generally less reactive than their acyclic counterparts in SN2 reactions due to increased ring strain in the transition state, the Finkelstein reaction remains a viable and widely used method for their conversion. byjus.comunacademy.com

Photoredox-Catalyzed Cyclopropanation and Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. nih.govacs.org This approach has been successfully applied to the synthesis and functionalization of cyclopropanes, offering new pathways to molecules like (cis)-2-Iodocyclopropanecarboxylic acid and its analogues. nih.govthieme-connect.de

One powerful strategy involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govresearchgate.netbris.ac.uk In this process, a readily available carboxylic acid serves as a radical precursor. The general catalytic cycle proceeds as follows:

A photocatalyst, upon absorbing visible light, becomes excited and engages in a single-electron transfer (SET) with the carboxylic acid, leading to its decarboxylation and the formation of an alkyl radical.

This radical adds to an electron-deficient alkene that is appended with a leaving group (e.g., a chloroalkyl alkene).

The resulting radical intermediate is then reduced by the photocatalyst in a second SET event (reductive termination) to form a carbanion.

This carbanion undergoes a rapid intramolecular SN2-type cyclization, displacing the leaving group to forge the cyclopropane ring.

This method is noted for its broad substrate scope and high functional group tolerance. nih.govbris.ac.uk

Another advanced strategy is the direct functionalization of cyclopropane C-H bonds or the ring-opening functionalization of aryl cyclopropanes. thieme-connect.deresearchgate.net By leveraging a photocatalyst, an aryl cyclopropane can undergo single-electron oxidation to form a radical cation. This activation weakens a C-C bond of the cyclopropane ring, making it susceptible to nucleophilic attack, which can lead to ring-opened 1,3-difunctionalized products. thieme-connect.deresearchgate.net While this involves ring-opening, the underlying principle of activating the cyclopropane system via photoredox catalysis is a key modern concept. Furthermore, photoredox catalysis merged with N-heterocyclic carbene (NHC) catalysis allows for novel transformations, such as the formation of ketones from carboxylic acids, showcasing the versatility of these combined catalytic systems. nih.gov

Table 3: Overview of Photoredox-Catalyzed Strategies for Cyclopropane Synthesis

| Strategy | Precursors | Key Intermediates | Product Type | Reference |

| Decarboxylative Cyclization | Carboxylic Acid + Chloroalkyl Alkene | Alkyl Radical, Carbanion | Functionalized Cyclopropane | nih.govresearchgate.netbris.ac.uk |

| Ring-Opening Functionalization | Aryl Cyclopropane + Nucleophile | Aryl Radical Cation | 1,3-Difunctionalized Alkane | thieme-connect.deresearchgate.net |

| Combined NHC/Photoredox | Carboxylic Acid | Acyl Azolium, Radical-Radical Coupling | Ketones | nih.gov |

| Iodine Radical Cascade | Ene-vinylidenecyclopropane + Thiol | Iodine Radical, Cyclopropyl Radical | Polycyclic Derivatives | rsc.org |

Transition Metal-Catalyzed Syntheses

The formation of cyclopropane rings through transition metal catalysis is a cornerstone of modern organic synthesis. These methods often involve the reaction of a metal carbenoid species with an alkene. wikipedia.org Catalysts based on cobalt, copper, nickel, rhodium, and silver have been developed, each offering unique reactivity and selectivity profiles for the synthesis of complex cyclopropane structures.

Cobalt-catalyzed reactions represent an economical and effective alternative to more expensive metal catalysts like palladium. capes.gov.br These protocols are often easy to conduct and tolerate a wide variety of functional groups. capes.gov.br One general approach involves the cross-coupling between alkyl iodides and cyclopropyl Grignard reagents, which allows for the introduction of strained rings onto various primary and secondary alkyl iodides. organic-chemistry.org

Cobalt pyridine-diimine (PDI) complexes have been utilized to catalyze reductive spirocyclopropanation reactions, using gem-dichlorocycloalkanes as carbene precursors and zinc as a reductant. nih.gov Cobalt catalysis is also effective for the dimethylcyclopropanation of 1,3-dienes using 2,2-dichloropropane (B165471) and zinc, yielding vinylcyclopropanes with high regioselectivity. nih.gov Furthermore, cobalt(III) corrole (B1231805) complexes have been shown to be efficient catalysts for cyclopropanation, producing cyclopropyl nitroesters with excellent diastereoselectivity. usf.edu

Table 1: Examples of Cobalt-Catalyzed Cyclopropanation

| Catalyst/Reagents | Substrate Type | Product Type | Key Findings | Citations |

|---|---|---|---|---|

| Cobalt PDI Complex / Zn | 1,3-Dienes | Spirocyclopropanes | Effective for reductive spirocyclopropanation using gem-dichloroalkane carbene precursors. | nih.gov |

| CoBr₂ / Ligand / Grignard | Alkyl Iodides | Alkyl Cyclopropanes | Simple, chemoselective, and diastereoconvergent cross-coupling. | organic-chemistry.org |

| Cobalt Catalyst / Me₂CCl₂ / Zn | 1,3-Dienes | gem-Dimethylated Vinylcyclopropanes | High regioselectivity based on diene substitution pattern. | nih.gov |

Copper-catalyzed cyclopropanation is a well-established and versatile method, typically involving the reaction of a diazo compound with an alkene. The reaction is believed to proceed through a copper-carbene complex intermediate. acs.org These methods are valuable for creating a variety of functionalized cyclopropanes. For instance, copper-catalyzed conjugate addition of Grignard reagents to 4-chloro-α,β-unsaturated esters can produce trans-1-alkyl-2-substituted cyclopropanes with good yield and high enantioselectivity. organic-chemistry.org

Recent advancements include the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, which yields versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates. nih.gov Another innovative approach is the 1,2-borocyclopropanation of aryl olefins using carbon monoxide (CO) as a C1 source, catalyzed by an inexpensive copper catalyst to form β-boryl cyclopropane derivatives. rsc.org

Table 2: Overview of Copper-Catalyzed Cyclopropanation Reactions

| Catalyst System | Substrates | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Cu(I)-tBuBOX Complex | Alkenyl Boronates, Trifluorodiazoethane | 2-Substituted-3-(trifluoromethyl)cyclopropylboronates | High enantioselectivity; provides access to trifluoromethylated analogues of cyclopropylamines. | nih.gov |

| Cu(OAc)₂·H₂O | Aryl Olefins, B₂pin₂, CO | β-Boryl Cyclopropane Derivatives | Uses CO as a C1 source; proceeds via an acyl-copper intermediate. | rsc.org |

| Cu-TolBINAP / Grignard | 4-Chloro-α,β-unsaturated Esters | trans-1-Alkyl-2-substituted Cyclopropanes | Good yields and high enantioselectivity. | organic-chemistry.org |

Nickel catalysis provides powerful methods for constructing cyclopropane rings, particularly through intramolecular cross-electrophile coupling (XEC) reactions. nih.gov This strategy can be applied to 1,3-diol derivatives to synthesize a range of mono- and 1,2-disubstituted alkylcyclopropanes. organic-chemistry.org The mechanism often involves the in situ formation of 1,3-diiodides from precursors like 1,3-dimesylates, which then enter the nickel catalytic cycle. nih.gov

Mechanistic studies using activated cyclopropanols have suggested that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle. acs.orgresearchgate.net The cyclopropane ring itself can act as a reporter of the reaction mechanism, with ring-closed products indicating a radical pathway and ring-opened products suggesting a polar pathway. acs.org The key steps in the XEC reaction can include halogen atom transfer to generate a Ni(I) species and a secondary alkyl radical, followed by radical rebound to form a Ni(II) species and subsequent intramolecular Sₙ2 reaction to furnish the cyclopropane product. nih.gov

Table 3: Nickel-Catalyzed Cyclopropane Synthesis

| Catalyst/Reagents | Starting Material | Product Type | Mechanistic Insight | Citations |

|---|---|---|---|---|

| Ni Catalyst / Grignard | 1,3-Dimesylates (form 1,3-diiodides in situ) | Alkylcyclopropanes | Intramolecular cross-electrophile coupling (XEC). | nih.gov |

Rhodium-catalyzed cyclopropanation is one of the most powerful and widely used methods for this transformation. The reaction typically employs a rhodium catalyst, such as a dirhodium tetracarboxylate complex, which reacts with a diazo compound to generate a rhodium carbene intermediate. wikipedia.org This electrophilic carbene then adds to an alkene in a concerted, though often asynchronous, manner to form the cyclopropane ring, generally retaining the stereochemistry of the alkene. wikipedia.orgnih.gov

These reactions are known for their high stereoselectivity. Chiral rhodium catalysts, such as those derived from adamantylglycine or prolinate ligands, can achieve excellent enantioselectivity (up to 98% ee) in the cyclopropanation of various alkenes, including electron-deficient ones like acrylates. nih.govrsc.org The choice of catalyst and the electronic nature of the carbene can be tuned to control selectivity in C-H insertion versus cyclopropanation. caltech.edu The mechanism and factors influencing stereoselectivity have been studied through kinetic isotope effects and computational methods, confirming a highly asynchronous transition state for the cyclopropanation step. nih.gov

Table 4: Selected Rhodium-Catalyzed Cyclopropanation Reactions

| Catalyst | Diazo Reagent | Alkene Substrate | Selectivity | Citations |

|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | Aryldiazoacetates | Electron-deficient alkenes | High enantioselectivity (up to 98% ee) and diastereoselectivity. | nih.govrsc.org |

| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Styrene (B11656) | Highly asynchronous concerted cyclopropanation. | nih.gov |

| Rh₂(OAc)₄ | Aryldiazoesters | Anilines | Results in N-H insertion, a competing reaction pathway. | acs.org |

Silver catalysis offers a unique and effective platform for cyclopropanation, often with reactivity distinct from traditional rhodium-based systems. emory.edu Silver(I) salts, such as silver hexafluoroantimonate (AgSbF₆), are effective for the cyclopropanation of sterically hindered alkenes, providing high yields and excellent diastereoselectivity while avoiding byproducts like those from Wolff rearrangements. emory.edu An efficient method uses N-nosylhydrazones as stable diazo surrogates, which decompose at room temperature in the presence of a silver catalyst to form a silver carbenoid for the [2+1] cyclopropanation of alkenes. acs.org

Silver catalysts can display dual functionality, acting as both a Lewis acid to activate the alkene and as a transition metal to form the reactive silver carbenoid. acs.org This dual role is particularly beneficial for challenging substrates like sterically hindered internal olefins. acs.org In other transformations, silver catalysts like silver triflate (AgOTf) can mediate the stereochemical isomerization of cyclopropanols, converting readily available cis-1,2-disubstituted cyclopropanols into their less accessible trans-diastereomers. acs.org A recent development showcases a silver-catalyzed direct conversion of epoxides into cyclopropanes using N-triftosylhydrazones as carbene precursors. nih.gov

Table 5: Applications of Silver Catalysis in Cyclopropane Synthesis

| Catalyst | Carbene Source / Substrate | Transformation | Key Features | Citations |

|---|---|---|---|---|

| Silver(I) Salt | N-Nosylhydrazones | Cyclopropanation | Uses stable diazo surrogates; catalyst has dual Lewis acid/transition metal role. | acs.org |

| AgSbF₆ | Donor/Acceptor Carbenoids | Cyclopropanation | Effective for sterically hindered alkenes; avoids Wolff rearrangement. | emory.edu |

| AgOTf | cis-1,2-Disubstituted Cyclopropanols | Stereochemical Isomerization | Catalytic conversion of cis to trans diastereomers. | acs.org |

Radical Addition-Polar Cyclization Cascades

A modern and powerful strategy for synthesizing functionalized cyclopropanes involves a radical addition-polar cyclization cascade, often initiated by photoredox catalysis. bris.ac.uknih.gov This approach bridges one-electron (radical) and two-electron (polar) chemistry. researchgate.net In a typical sequence, a photocatalyst absorbs visible light and initiates the formation of a carbon-centered radical, often through the decarboxylation of an abundant carboxylic acid. bris.ac.ukresearchgate.net

This radical then adds to an alkene substrate that contains a tethered alkyl halide. bris.ac.uk The resulting radical intermediate undergoes a single-electron transfer (SET) from the excited photocatalyst in a reductive termination step, generating a carbanion. bris.ac.uknih.gov This carbanion is then intercepted in a rapid intramolecular Sₙ2-type cyclization, displacing the halide to form the cyclopropane ring. bris.ac.ukresearchgate.net This radical-polar crossover methodology is distinguished by its mild conditions and remarkable tolerance for a wide array of functional groups on both the carboxylic acid and alkene components, enabling the synthesis of structurally diverse cyclopropanes. bris.ac.uknih.gov This strategy has been successfully applied to synthesize 3-, 5-, 6-, and 7-membered rings in addition to cyclopropanes. researchgate.net

Table 6: Cyclopropane Synthesis via Radical Addition-Polar Cyclization

| Catalyst System | Radical Precursor | Alkene Substrate | Mechanism | Key Advantages | Citations |

|---|---|---|---|---|---|

| Organic Photocatalyst / Visible Light | Aliphatic Carboxylic Acids | Chloroalkyl Alkenes | Decarboxylative radical addition, reductive termination, intramolecular alkylation. | Mild conditions, broad functional group tolerance, uses abundant precursors. | bris.ac.uknih.gov |

| Photoredox Catalyst | Chloro- or Bromomethyl Silicate | Alkenyl N-methyliminodiacetyl (MIDA) Boronates | Radical addition-polar termination (RAPT) cascade. | Redox-neutral, additive-free process yielding stable cyclopropyl MIDA boronates. | rsc.org |

Decarboxylative Cyclization Pathways

Decarboxylative cyclization has emerged as a powerful strategy for the formation of C-C bonds, utilizing carboxylic acids as readily available and stable radical precursors. nih.govbris.ac.uk This approach is particularly valuable for the synthesis of functionalized cyclopropanes, offering a mild and often photoredox-catalyzed route that avoids harsh reagents. nih.govbris.ac.ukresearchgate.netresearchgate.net

The general mechanism involves the single-electron oxidation of a carboxylate to generate a carboxyl radical, which readily undergoes decarboxylation to form a carbon-centered radical. This radical can then participate in a cascade reaction, typically involving addition to an alkene followed by an intramolecular cyclization to forge the cyclopropane ring. nih.govbris.ac.uk

Recent advancements have demonstrated the utility of a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govbris.ac.uk In this process, an aliphatic carboxylic acid is used to generate a radical that adds to an electron-deficient alkene appended with an alkyl halide. A subsequent single-electron transfer to this radical adduct generates a carbanion, which then undergoes an intramolecular SN2 reaction to close the three-membered ring. nih.govbris.ac.uk This method exhibits excellent functional group tolerance and proceeds under mild conditions using visible light. nih.govbris.ac.ukresearchgate.net

While a direct decarboxylative cyclization to form (cis)-2-Iodocyclopropanecarboxylic acid is not prominently documented, the established methodologies for analogous structures provide a clear blueprint. A hypothetical pathway could involve the reaction of a suitable iodo-containing alkene with a carboxylate precursor under photoredox conditions. The stereochemical outcome, yielding the cis isomer, would be a critical aspect to control, potentially influenced by the nature of the substrate and the reaction conditions.

Research in this area has yielded high diastereoselectivity in the formation of vicinal cyclopropyl substituents. bris.ac.uk The versatility of this method is highlighted by its application to a wide array of substrates, including complex natural products and drug molecules, demonstrating its potential for late-stage functionalization. nih.gov

Table 1: Examples of Decarboxylative Cyclization for the Synthesis of Functionalized Cyclopropanes

| Carboxylic Acid Precursor | Alkene Substrate | Photocatalyst | Product | Yield (%) | Diastereomeric Ratio | Ref |

| Boc-Pro-OH | (4-chlorobut-1-en-2-yl)boronic acid pinacol (B44631) ester | Ir(ppy)₂(dtbbpy)PF₆ | Cyclopropyl boronic ester | 90 | >20:1 | researchgate.net |

| Tetrahydrofuran-2-carboxylic acid | (4-chlorobut-1-en-2-yl)boronic acid pinacol ester | Organic photocatalyst | 2-(tetrahydrofuran-2-yl)cyclopropylboronic ester | 85 | >20:1 | nih.gov |

| 2-Methylheptanoic acid | (4-chlorobut-1-en-2-yl)boronic acid pinacol ester | Organic photocatalyst | 2-(1-methylhexyl)cyclopropylboronic ester | 75 | 1.5:1 | nih.gov |

| Dehydroabietic acid | (4-chlorobut-1-en-2-yl)boronic acid pinacol ester | Organic photocatalyst | Dehydroabietic acid derived cyclopropane | 88 | 4:1 | nih.gov |

Phase Transfer Catalysis in Cyclopropane Synthesis

Phase transfer catalysis (PTC) is a highly effective technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.govcrdeepjournal.orgbiomedres.us This methodology is renowned for its operational simplicity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents, making it a cornerstone of green chemistry. researchgate.net In the context of cyclopropane synthesis, PTC is frequently employed for the generation of carbenes or carbanions, which then react with alkenes to form the cyclopropane ring. cdnsciencepub.comyoutube.com

The synthesis of cyclopropanes via PTC often involves the reaction of an activated methylene (B1212753) compound or a haloform with an alkene in the presence of a concentrated aqueous base and a phase transfer catalyst. youtube.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic species from the aqueous or solid phase into the organic phase, where it can react with the organic-soluble substrate. nih.govbiomedres.us

For the synthesis of cyclopropanecarboxylic acid derivatives, a common approach involves the intramolecular cyclization of a γ-halo ester. For instance, a 4-chlorobutyrate ester can be cyclized using sodium hydroxide in the presence of a phase transfer catalyst to yield a cyclopropanecarboxylate ester. google.com This highlights the utility of PTC in facilitating intramolecular nucleophilic substitution reactions to form strained ring systems.

Furthermore, PTC is instrumental in the generation of dihalocarbenes from haloforms for subsequent cyclopropanation of alkenes. youtube.com For example, the reaction of chloroform (B151607) with a strong base under PTC conditions generates dichlorocarbene, which can add to a double bond to form a dichlorocyclopropane. While not directly producing an iodocyclopropane, this method illustrates the principle of carbene-mediated cyclopropanation under PTC conditions. The synthesis of (cis)-2-Iodocyclopropanecarboxylic acid or its esters could be envisioned through a Michael addition-initiated ring closure, where a nucleophile adds to an electron-deficient alkene, and the resulting enolate undergoes cyclization, a process that can be facilitated by PTC. nih.govacs.org

The choice of the phase transfer catalyst can be crucial for the reaction's efficiency and selectivity. nih.gov Chiral phase transfer catalysts have been successfully employed to achieve high enantioselectivity in cyclopropanation reactions, opening avenues for the asymmetric synthesis of complex cyclopropane-containing molecules. nih.govunimi.it

Table 2: Application of Phase Transfer Catalysis in Cyclopropane Synthesis

| Alkene/Substrate | Reagent(s) | Phase Transfer Catalyst | Product | Yield (%) | Ref |

| Michael acceptors (e.g., chalcone) | Diethyl bromomalonate | Not specified | Substituted cyclopropane | High | cdnsciencepub.com |

| 4-Nitro-5-styrylisoxazoles | 2-Bromomalonate esters | Cinchona-derived catalyst | Heavily substituted cyclopropane esters | High (up to 96% ee) | nih.gov |

| Phenylacetonitrile | Ethyl bromide | Tribenzylammonium chloride (TBAC) | 2-Phenylbutanenitrile | - | youtube.com |

| γ-Butyrolactone (via 4-chlorobutyrate ester) | Sodium hydroxide | Not specified | Cyclopropanecarboxylate ester | - | google.com |

Reactivity and Mechanistic Insights of Cis 2 Iodocyclopropanecarboxylic Acid

Transformations of the Iodine Atom

The iodine substituent is a key center of reactivity, participating in a range of substitution, oxidation, and reduction reactions.

The iodine atom in (cis)-2-Iodocyclopropanecarboxylic acid is an excellent leaving group, particularly in metal-mediated cross-coupling reactions. This facilitates the formation of new carbon-carbon bonds, allowing for the construction of more complex cyclopropane-containing molecules. The substitution typically proceeds with retention of the cis stereochemistry, which is crucial for targeted synthesis.

Key examples of these transformations include:

Nickel-Catalyzed Cross-Coupling: The iodo group can participate in reductive cross-coupling reactions with aryl halides under nickel catalysis to form arylcyclopropane derivatives.

Zinc-Mediated Reactions: The compound can react with organozinc reagents, such as ethylzinc (B8376479) iodide, to generate a zinc carbenoid intermediate. This intermediate is capable of cyclopropanating other molecules, demonstrating a transfer of the cyclopropyl (B3062369) group.

General Nucleophilic Substitution: Beyond metal-catalyzed processes, the iodine can be displaced by a variety of nucleophiles to introduce different functional groups onto the cyclopropane (B1198618) ring. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Nickel-Catalyzed Coupling | Aryl Halide, Ni Catalyst | Arylcyclopropane | |

| Zinc-Mediated Cyclopropanation | Ethylzinc Iodide (EtZnI) | Zinc Carbenoid |

Oxidation Reactions (e.g., to Hypervalent Iodine Species)

Hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state (typically +3 or +5), are powerful and versatile oxidizing agents in organic synthesis due to their low toxicity and ready availability. organic-chemistry.orgrsc.org These reagents are most commonly prepared by the oxidation of precursor organoiodine compounds. nih.gov For instance, 2-iodoxybenzoic acid (IBX) is synthesized via the oxidation of 2-iodobenzoic acid. nih.gov

While the oxidation of aryl iodides is a well-established route to hypervalent iodine reagents, the oxidation of the iodine atom in alkyl or cycloalkyl systems like (cis)-2-Iodocyclopropanecarboxylic acid is also mechanistically conceivable. nih.govchimia.ch Such a transformation would generate a highly reactive cyclopropyl-iodonium species. These species could then act as intermediates for various synthetic transformations, including oxidative cyclizations and rearrangements. rsc.org The oxidation can be achieved using strong oxidizing agents like Oxone or peracetic acid. organic-chemistry.orgnsf.gov

The carbon-iodine bond in (cis)-2-Iodocyclopropanecarboxylic acid can be readily reduced to a carbon-hydrogen bond, effectively removing the iodine atom to yield cis-cyclopropanecarboxylic acid. This transformation is a standard reaction for alkyl iodides. smolecule.com The reduction can be accomplished using common reducing agents, providing a pathway to the parent cyclopropane structure while retaining the stereochemistry of the carboxylic acid group.

Typical reagents for this reduction include:

Lithium aluminum hydride (LiAlH₄) smolecule.comlibretexts.org

Sodium borohydride (B1222165) (NaBH₄) smolecule.com

This reaction is often a necessary step in a multi-step synthesis where the iodine atom was initially used to direct stereochemistry or facilitate other transformations before its removal is required for the final target molecule.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, including derivatization into esters and amides, or its complete removal through decarboxylation.

The carboxylic acid functional group readily undergoes derivatization reactions to form esters and amides, which are common motifs in pharmaceuticals and other complex organic molecules.

Esterification: The conversion to an ester, such as methyl cis-2-iodocyclopropanecarboxylate, can be achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). athabascau.ca The reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing the water that is formed. masterorganicchemistry.comlibretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder conditions. organic-chemistry.org

Amidation: Formation of an amide bond requires coupling the carboxylic acid with a primary or secondary amine. Direct reaction is often difficult as the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt), which facilitates the formation of the amide under relatively mild conditions.

Table 2: Common Derivatization Reactions

| Derivative | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | masterorganicchemistry.com |

| Amide | Amide Coupling | Amine, EDCI, HOBt |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While the decarboxylation of β-keto acids occurs readily upon gentle heating through a stable six-membered cyclic transition state, the decarboxylation of simple carboxylic acids is more challenging. masterorganicchemistry.com

The decarboxylation of cyclopropanecarboxylic acids is a unique case due to the inherent strain of the three-membered ring. arkat-usa.orgacs.org Thermal decarboxylation of these systems can be complex and may proceed through pathways involving ring-opening to form more stable acyclic intermediates. For example, studies on related cyclopropanecarboxylic acid derivatives have shown that thermal decarboxylation can lead to the formation of substituted 4,5-dihydrofurans via an initial ring-opening to an α-allyl-β-keto acid system. arkat-usa.org The presence of the electron-withdrawing iodine substituent on the cyclopropane ring could significantly influence the stability of intermediates and the transition states involved, potentially altering the reaction conditions required and the resulting product distribution compared to the unsubstituted parent acid.

Reactions with Other Functional Groups

The chemical behavior of (cis)-2-Iodocyclopropanecarboxylic acid is characterized by the reactivity of its two primary functional groups: the carboxylic acid and the carbon-iodine bond.

The carboxylic acid moiety undergoes typical derivatization reactions. For instance, it can be converted to its corresponding ester, methyl cis-2-iodocyclopropanecarboxylate, through esterification with methanol (B129727) in the presence of a sulfuric acid catalyst. Similarly, it can participate in amidation reactions, coupling with amines using reagents like EDCI/HOBt to form various cyclopropane-containing amides.

The iodine atom attached to the cyclopropane ring serves as a leaving group, particularly in metal-mediated cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon bonds at the cyclopropyl position. Examples include nickel-catalyzed reductive cross-couplings with aryl halides, which yield arylcyclopropane derivatives. The iodo group's ability to be substituted makes (cis)-2-Iodocyclopropanecarboxylic acid a valuable intermediate for introducing the cyclopropane motif into more complex molecules. nih.gov

Cyclopropane Ring Transformations

The significant ring strain inherent in the three-membered cyclopropane ring (approximately 29.0 kcal/mol) makes it susceptible to various ring-opening transformations. wikipedia.org This reactivity is a cornerstone of the synthetic utility of cyclopropane derivatives, allowing for the construction of linear carbon chains with specific functionalization patterns.

Ring-Opening Reactions of 2-Iodocyclopropanecarboxylic Acid

The presence of both an electron-withdrawing carboxylic acid group and a labile iodo substituent governs the regioselectivity and conditions required for the cleavage of the C-C bonds in the cyclopropane ring of (cis)-2-Iodocyclopropanecarboxylic acid.

Under acidic conditions, the ring-opening of cyclopropanes is facilitated. masterorganicchemistry.com For cyclopropane derivatives, acid-catalyzed cleavage typically occurs under milder conditions than for other cyclic ethers due to the inherent ring strain. pressbooks.pub The mechanism for the acid-catalyzed ring-opening of a cyclopropanated compound generally involves protonation of an oxygen atom, which in the case of (cis)-2-Iodocyclopropanecarboxylic acid would be the carbonyl oxygen. This protonation enhances the electron-withdrawing nature of the carboxyl group, further weakening the adjacent cyclopropane C-C bonds. stackexchange.comnih.gov

The protonated intermediate can then be attacked by a nucleophile in a manner analogous to an SN2 reaction. pressbooks.pubnih.gov This backside attack leads to the cleavage of a C-C bond and the formation of a linear, functionalized product. The regioselectivity of the attack is influenced by both steric and electronic factors, with the nucleophile often attacking the carbon that can best stabilize a partial positive charge in the transition state. masterorganicchemistry.com

While ethers are generally resistant to cleavage by bases, the high ring strain of three-membered rings allows them to be opened by strong nucleophiles or bases. pressbooks.pub In a reaction analogous to the base-catalyzed opening of epoxides, a potent nucleophile can attack one of the cyclopropyl carbons in an SN2 fashion. libretexts.org For (cis)-2-Iodocyclopropanecarboxylic acid, the reaction pathway under basic conditions is influenced by the presence of the acidic proton of the carboxyl group.

Upon deprotonation by a base, the resulting carboxylate can act as an intramolecular nucleophile. An attack by the carboxylate oxygen onto the carbon atom bearing the iodine atom would result in the displacement of iodide and the formation of a bicyclic γ-lactone. This intramolecular cyclization represents a form of ring transformation, driven by the relief of ring strain and the formation of a stable five-membered lactone ring.

| Condition | Proposed Mechanism | Potential Product Type | Driving Force |

|---|---|---|---|

| Basic (e.g., OH⁻) | Intramolecular SN2 attack of carboxylate | γ-Lactone | Ring strain relief, formation of stable 5-membered ring |

Transition metals, particularly palladium (Pd) and platinum (Pt), are highly effective catalysts for the C-C bond activation of strained rings like cyclopropanes. wikipedia.org The general mechanism involves the oxidative addition of the transition metal into one of the strained C-C bonds, which leads to the formation of a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a variety of subsequent transformations, leading to diverse ring-opened products.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for the stereoselective ring-opening of substituted cyclopropanes. For example, palladium(II) acetate (B1210297) in the presence of a phosphine (B1218219) ligand can catalyze the ring-opening of aryl cyclopropyl ketones to stereoselectively yield (E)-α,β-unsaturated ketones. researchgate.netrsc.org This transformation proceeds through a β-carbon elimination from a cyclopropyl palladium species. chemrxiv.org Similar reactivity is anticipated for (cis)-2-Iodocyclopropanecarboxylic acid, where the palladium catalyst would insert into the cyclopropane ring, followed by elimination to yield an unsaturated carboxylic acid derivative.

Platinum (Pt) Catalysis: Platinum complexes are also capable of inducing C-C bond cleavage in cyclopropanes. acs.org Pt(II) catalysts can activate C-C bonds, sometimes initiated by a C-H bond activation, to generate rearrangement products. acs.org The ring-opening of 1,2-cyclopropanated sugars catalyzed by Zeise's dimer ([PtCl₂(C₂H₄)]₂) with various O-nucleophiles demonstrates the utility of platinum in cleaving cyclopropane rings to form branched carbohydrates. acs.org

| Metal Catalyst | General Mechanism | Example Transformation | Reference |

|---|---|---|---|

| Palladium (Pd) | Oxidative addition into C-C bond, forming a palladacyclobutane, followed by β-carbon elimination. | Ring-opening of aryl cyclopropyl ketones to α,β-unsaturated ketones. | rsc.org |

| Platinum (Pt) | Oxidative addition into C-C bond, forming a platinacyclobutane. | Ring-opening of cyclopropanated sugars with O-nucleophiles. | acs.org |

The cyclopropane ring can also be opened through reactions involving halogens or halogenating agents. A notable example is the reaction of cyclopropanecarboxylic acid hydrazides with a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄). researchgate.net

When using carbon tetrabromide (CBr₄) or carbon tetraiodide (CI₄), the reaction proceeds beyond the initial dehydration to an oxadiazole. The cyclopropane ring undergoes opening, resulting in the formation of 2-(3-halopropyl)-5-substituted- wikipedia.orgresearchgate.netacs.org-oxadiazoles. researchgate.net This outcome suggests that the in situ generated brominating or iodinating species attacks the cyclopropane ring, inducing its cleavage to form a more stable, linear 3-halopropyl structure. In contrast, using the less reactive carbon tetrachloride (CCl₄) results in the formation of the corresponding cyclopropyl-substituted oxadiazole without ring cleavage, highlighting the critical role of the heavier halogens in promoting this transformation. researchgate.net

| Reagent System | Cyclopropane Ring Behavior | Product | Reference |

|---|---|---|---|

| PPh₃ / CCl₄ | Remains intact | 2-Cyclopropyl-5-substituted- wikipedia.orgresearchgate.netacs.org-oxadiazole | researchgate.net |

| PPh₃ / CBr₄ | Ring-opening | 2-(3-Bromopropyl)-5-substituted- wikipedia.orgresearchgate.netacs.org-oxadiazole | researchgate.net |

| PPh₃ / CI₄ | Ring-opening | 2-(3-Iodopropyl)-5-substituted- wikipedia.orgresearchgate.netacs.org-oxadiazole | researchgate.net |

C-C Bond Cleavage and Functionalization

Beyond simple ring-opening, the C-C bonds of the cyclopropane ring and the C-C bond of the carboxyl group in (cis)-2-Iodocyclopropanecarboxylic acid can be strategically cleaved and functionalized. These reactions leverage the inherent strain of the ring and the reactivity of the carboxylic acid, often through radical pathways.

Decarboxylative functionalization, the process of removing the -COOH group as CO₂ and installing a new functional group in its place, is a powerful strategy in organic synthesis. princeton.edunih.gov Metallaphotoredox catalysis, which merges photoredox and transition-metal catalysis, has enabled the direct use of native carboxylic acids for a variety of transformations, including alkylation and arylation. princeton.edu In these processes, the carboxylic acid is converted into a radical intermediate via single electron oxidation, which then loses CO₂ to generate a cyclopropyl radical. This radical can then engage in further reactions.

The cleavage of the cyclopropane C-C bonds is also a key reactivity mode, particularly for cyclopropanols, which are closely related to cyclopropanecarboxylic acids. nih.gov These reactions can proceed through homoenolate or β-keto radical intermediates, providing access to unique three-carbon synthons. nih.gov For (cis)-2-Iodocyclopropanecarboxylic acid, oxidative radical ring-opening can be initiated, leading to functionalized linear products. nih.gov

| Reaction Type | Key Intermediate | Transformation | Potential Product |

| Decarboxylative Arylation | Cyclopropyl radical | CO₂ extrusion, C-Aryl bond formation | (cis)-1-Aryl-2-iodocyclopropane |

| Reductive Decarboxylation | Alkyl radical | CO₂ extrusion, H-atom transfer | (cis)-Iodocyclopropane |

| Oxidative Ring-Opening | γ-Keto radical | C-C cleavage, oxidation | Functionalized γ-iodo ester/acid |

Transannular C-H Functionalization of Cycloalkane Carboxylic Acids

While not a reaction of the cyclopropane ring itself, transannular C-H functionalization represents a state-of-the-art method for modifying the carbocyclic core of molecules like (cis)-2-Iodocyclopropanecarboxylic acid. This strategy aims to selectively activate and functionalize C-H bonds at positions remote from the directing carboxylic acid group. nih.govnih.gov

The challenge lies in overcoming the strain associated with forming the large-ring metallacyclic intermediates required for transannular C-H activation. researchgate.net Recent breakthroughs have shown that specific ligand classes, such as quinuclidine-pyridones and sulfonamide-pyridones, can enable palladium-catalyzed transannular γ-methylene C-H arylation of small- to medium-sized cycloalkane carboxylic acids (from cyclobutane (B1203170) to cyclooctane). nih.govnih.govsubstack.com These reactions exhibit excellent regioselectivity, targeting γ-C-H bonds even in the presence of more accessible β-C-H bonds. researchgate.net

This "molecular editing" approach allows for the direct installation of aryl groups onto the carbocyclic scaffold, cis to the carboxylic acid directing group. nih.gov Although developed for cyclopentane (B165970) and larger rings, the principles could conceptually be applied to highly strained systems, offering a potential pathway to functionalize the C3-position of the cyclopropane ring in (cis)-2-Iodocyclopropanecarboxylic acid. This would represent a significant advance, directly forming a C-C bond on the saturated ring framework. nih.govresearchgate.net

Mechanistic Investigations

Understanding the reaction mechanisms is fundamental to controlling the reactivity and selectivity of transformations involving (cis)-2-Iodocyclopropanecarboxylic acid. The key mechanistic pathways often involve radical species generated through single electron transfer or the formation of highly reactive carbenoid intermediates.

Single Electron Transfer (SET) Induced Mechanisms

Many reactions of (cis)-2-Iodocyclopropanecarboxylic acid and related compounds are initiated by a single electron transfer (SET) event. libretexts.org SET mechanisms involve the formation of radical intermediates, which are highly reactive species with an unpaired electron. libretexts.org These processes are often facilitated by photoredox catalysis, where a photocatalyst absorbs visible light and uses that energy to mediate the transfer of a single electron. youtube.com

In the context of (cis)-2-Iodocyclopropanecarboxylic acid, an SET event can occur in two primary ways:

Oxidative Quenching: The carboxylic acid can be oxidized by an excited photocatalyst, losing an electron to form a carboxyl radical. This species can then undergo rapid decarboxylation (loss of CO₂) to generate a cyclopropyl radical centered at C1. This radical is a key intermediate in decarboxylative functionalization reactions. princeton.edu

Reductive Quenching: The weak C-I bond can be reduced by an SET process. The transfer of an electron to the molecule can induce the cleavage of the C-I bond, generating a cyclopropyl radical (at C2) and an iodide anion.

Computational studies on related systems have shown that SET can generate transient iodine radical species. rsc.orgresearchgate.net For example, samarium(II) iodide (SmI₂), a potent single-electron reductant, is known to mediate the reductive ring-opening of cyclopropyl ketones and esters, proceeding through radical intermediates. acs.org The initial SET from SmI₂ to the substrate initiates the C-C bond cleavage. These SET-induced radical pathways are crucial for understanding the diverse reactivity, from ring-opening to functionalization. nih.govrsc.org

Radical Pathways

The reactivity of (cis)-2-Iodocyclopropanecarboxylic acid is significantly influenced by the carbon-iodine (C-I) bond, which is susceptible to homolytic cleavage under specific conditions, leading to radical-based transformations. This susceptibility makes the compound a useful precursor for generating cyclopropyl radicals, which can participate in various synthetic applications.

The primary mechanism for initiating these radical pathways is the input of energy, typically through photolysis (UV irradiation) or thermal means. This energy input overcomes the C-I bond dissociation energy, resulting in the formation of a cyclopropyl radical and an iodine radical.

Key radical pathways involving (cis)-2-Iodocyclopropanecarboxylic acid include:

Decarboxylative Radical Formation : Under UV irradiation, the molecule can generate an acyl radical. This species can subsequently engage in reactions such as the hydroacylation of alkenes. For instance, its reaction with styrene (B11656) can lead to the formation of 2-acylcyclopropane derivatives.

Polymerization Initiator : Due to the relatively weak and labile C-I bond, (cis)-2-Iodocyclopropanecarboxylic acid and its derivatives can serve as radical initiators in the polymerization of vinyl monomers. The initial homolytic cleavage provides the radical species necessary to start the polymerization chain reaction.

Stereochemical Outcomes : While enzymatic reactions involving similar structures are often highly stereospecific, yielding cis products, free radical mechanisms can be less selective. nih.gov Free radical processes often involve intermediates that allow for bond rotation, which can lead to the formation of both cis and trans isomers in the final products. nih.gov

Table 1: Summary of Radical Reactions

| Pathway | Initiating Condition | Intermediate Species | Application Example |

|---|---|---|---|

| Decarboxylative Radical Formation | UV Irradiation | Acyl Radical | Hydroacylation of alkenes (e.g., styrene) |

| Polymerization Initiation | Photolytic or Thermal | Cyclopropyl Radical | Initiator for vinyl monomer polymerization |

Intermediate Formation and Characterization

The synthetic utility of (cis)-2-Iodocyclopropanecarboxylic acid is largely derived from its ability to form a variety of reactive intermediates, which can then be used to construct more complex molecular architectures. These intermediates are often transient and are typically generated in situ to react with other substrates.

Formation of Key Intermediates:

Organometallic Intermediates : The iodine atom serves as an excellent handle for metallation.

Zinc Carbenoids : Reaction with reagents like ethylzinc iodide (EtZnI) generates a zinc carbenoid intermediate. These organozinc species are valuable for executing further cyclopropanation reactions on substrates such as allylic alcohols.

Cyclopropylmagnesium Reagents : In its ester form, such as cis-2-iodo-cyclopropanecarboxylic acid ethyl ester, the compound reacts with magnesium reagents like isopropylmagnesium chloride (iPrMgCl) to form the corresponding cyclopropylmagnesium reagent. wiley-vch.de This Grignard-like intermediate is a potent nucleophile for forming new carbon-carbon bonds. wiley-vch.de

Acid Chloride Intermediate : Standard functional group transformation of the carboxylic acid moiety can be achieved. Treatment of the corresponding ester with thionyl chloride and catalytic dimethylformamide (DMF) proceeds through an acid chloride intermediate, which is subsequently hydrolyzed to yield the pure carboxylic acid while retaining the cis stereochemistry.

Radical Intermediates : As detailed in the previous section, homolytic cleavage of the C-I bond under photolytic conditions produces a cyclopropyl radical, which is a key intermediate in certain addition and polymerization reactions.

Characterization of Intermediates:

Direct characterization of these reactive intermediates is challenging due to their inherent instability. Therefore, their formation is typically inferred through the characterization of the stable products that result from their subsequent reactions.

Spectroscopic Analysis of Products : The structure and stereochemistry of the final products are confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), often coupled with High-Resolution Mass Spectrometry (HRMS) for precise mass determination. wiley-vch.de

Stereochemical Confirmation : For cyclopropane derivatives, ¹H NMR is crucial for confirming the stereochemical integrity of a reaction. The vicinal coupling constant (³J) between protons on the cyclopropane ring can be used to distinguish between cis and trans isomers, thereby confirming the stereochemical outcome of a reaction pathway involving a specific intermediate. mdpi.com For example, the successful isolation of a product with retained cis stereochemistry after a reaction provides strong evidence for the involvement of an intermediate that did not undergo isomerization.

Table 2: Intermediates from (cis)-2-Iodocyclopropanecarboxylic Acid and Derivatives

| Intermediate Type | Formation Reagent(s) | Subsequent Reaction / Use | Characterization Method (of Final Product) |

|---|---|---|---|

| Zinc Carbenoid | Ethylzinc Iodide (EtZnI) | Cyclopropanation of allylic alcohols | NMR, MS |

| Cyclopropylmagnesium Reagent | Isopropylmagnesium Chloride (iPrMgCl) (on ester form) wiley-vch.de | Nucleophilic addition to electrophiles wiley-vch.de | ¹H NMR, ¹³C NMR, HRMS wiley-vch.de |

| Acid Chloride | Thionyl Chloride, DMF (on ester form) | Hydrolysis to carboxylic acid | NMR analysis to confirm stereochemistry |

| Acyl Radical | UV Light | Hydroacylation of alkenes | Spectroscopic analysis of the acylated product |

Derivatives and Analogues of Cis 2 Iodocyclopropanecarboxylic Acid

Chiral Isomers and their Synthesis

The presence of two stereocenters in (cis)-2-iodocyclopropanecarboxylic acid gives rise to a pair of enantiomers: (1R,2S)-2-iodocyclopropanecarboxylic acid and (1S,2R)-2-iodocyclopropanecarboxylic acid. The synthesis of these enantiomerically pure forms is crucial for applications where specific stereochemistry is required, such as in the development of chiral drugs or catalysts.

One of the most effective methods for obtaining chiral isomers is through enzymatic kinetic resolution. nih.govalmacgroup.comjocpr.comrsc.org This technique utilizes enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. For instance, the racemic ester of a halogenated cyclopropane (B1198618) derivative can be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B. nih.gov The enzyme will preferentially hydrolyze one enantiomer of the ester, yielding the corresponding chiral carboxylic acid, while leaving the other enantiomeric ester largely unreacted. Subsequent separation of the chiral acid and the remaining ester, followed by hydrolysis of the ester, affords both enantiomers of the target acid in high enantiomeric purity.

Another approach involves the diastereoselective synthesis of cyclopropanes, followed by separation of the diastereomers and subsequent conversion to the desired enantiomers. While specific examples for (cis)-2-iodocyclopropanecarboxylic acid are not extensively documented, general methodologies for diastereoselective cyclopropanation can be employed. nih.govbeilstein-journals.org These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclopropanation reaction.

The resolution of racemic mixtures can also be achieved through the formation of diastereomeric salts. This classical method involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid.

Ester and Amide Derivatives

The carboxylic acid functionality of (cis)-2-iodocyclopropanecarboxylic acid can be readily converted into a variety of ester and amide derivatives. These derivatives often exhibit modified physical, chemical, and biological properties compared to the parent acid, making them useful as prodrugs, chemical intermediates, or for fine-tuning molecular characteristics.

Ester Derivatives:

Esterification of (cis)-2-iodocyclopropanecarboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or tosic acid), is a common and effective method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, esters can be prepared by first converting the carboxylic acid to a more reactive acyl chloride. Treatment of (cis)-2-iodocyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield (cis)-2-iodocyclopropanoyl chloride. This acyl chloride can then readily react with an alcohol to produce the corresponding ester with high yield.

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk |

| Acyl Chloride Route | 1. Thionyl Chloride (SOCl₂) 2. Alcohol | Proceeds via a highly reactive acyl chloride intermediate; generally high yielding. |

Amide Derivatives:

Amide derivatives of (cis)-2-iodocyclopropanecarboxylic acid can also be synthesized through various routes. A direct amidation approach involves the reaction of the carboxylic acid with an amine, often at elevated temperatures. However, to facilitate this reaction under milder conditions, coupling agents are frequently employed. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been shown to be effective for the direct amidation of carboxylic acids. nih.gov This method allows for the formation of amides from a wide range of carboxylic acids and amines in good yields. nih.gov

Similar to ester synthesis, the formation of amides can be efficiently achieved via the acyl chloride intermediate. The (cis)-2-iodocyclopropanoyl chloride can react with a primary or secondary amine to furnish the corresponding amide. This is a highly reliable and general method for amide bond formation.

| Amidation Method | Reagents | Key Features |

| Direct Amidation (with coupling agent) | Amine, B(OCH₂CF₃)₃ | Allows for direct conversion under relatively mild conditions. nih.gov |

| Acyl Chloride Route | 1. Thionyl Chloride (SOCl₂) 2. Amine | Versatile and high-yielding method proceeding through a reactive intermediate. |

Comparison with Other Halogenated Cyclopropanecarboxylic Acids (e.g., Brominated, Chlorinated)

The nature of the halogen substituent on the cyclopropane ring significantly influences the reactivity of 2-halocyclopropanecarboxylic acids. The order of reactivity in nucleophilic substitution reactions generally follows the trend of leaving group ability: I > Br > Cl > F. libretexts.orgyoutube.com This is attributed to the strength of the carbon-halogen bond and the stability of the halide anion.